Atto655 nhs-ester

super-resolution microscopy dSTORM single-molecule localization

ATTO 655 NHS-ester is an amine-reactive, far-red fluorescent dye belonging to the ATTO-TEC carbopyronin/oxazine dye family, characterized by a rigid molecular structure that eliminates cis-trans isomerization. Its optical specifications include an absorption maximum at 663 nm, emission maximum at 680 nm, molar extinction coefficient of 1.25 × 10⁵ M⁻¹ cm⁻¹, and a fluorescence quantum yield of 30% in aqueous solution.

Molecular Formula C31H36N4O8S
Molecular Weight 624.7 g/mol
Cat. No. B12058728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtto655 nhs-ester
Molecular FormulaC31H36N4O8S
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCC[N+]1=C2C=C3C(=NC4=C(O3)C=C5C(=C4)C(CC(N5CCCC(=O)ON6C(=O)CCC6=O)(C)C)CS(=O)(=O)[O-])C=C2CCC1
InChIInChI=1S/C31H36N4O8S/c1-4-33-11-5-7-19-13-22-26(15-24(19)33)42-27-16-25-21(14-23(27)32-22)20(18-44(39,40)41)17-31(2,3)34(25)12-6-8-30(38)43-35-28(36)9-10-29(35)37/h13-16,20H,4-12,17-18H2,1-3H3
InChIKeySPDKWNQUMMQOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATTO 655 NHS-Ester: Optical Properties and Baseline Specifications for Procurement


ATTO 655 NHS-ester is an amine-reactive, far-red fluorescent dye belonging to the ATTO-TEC carbopyronin/oxazine dye family, characterized by a rigid molecular structure that eliminates cis-trans isomerization . Its optical specifications include an absorption maximum at 663 nm, emission maximum at 680 nm, molar extinction coefficient of 1.25 × 10⁵ M⁻¹ cm⁻¹, and a fluorescence quantum yield of 30% in aqueous solution . The dye is supplied as an NHS-ester reactive group with ≥90% HPLC purity and is classified as a zwitterionic dye that becomes electrically neutral upon conjugation to biomolecules .

Why ATTO 655 NHS-Ester Cannot Be Substituted with Generic Cy5 or Alexa Fluor 647


Generic substitution between far-red fluorescent dyes fails because spectroscopic similarity does not equate to functional equivalence in advanced imaging modalities. ATTO 655 exhibits distinct photophysical behaviors under high-flux excitation conditions—including differential triplet-state formation rates, photoswitching kinetics, and ozone susceptibility—that critically impact single-molecule localization precision, super-resolution image reconstruction, and long-term signal stability [1]. Furthermore, the rigid oxazine core of ATTO 655 prevents the viscosity-dependent spectral shifts and cis-trans isomerization artifacts observed in more flexible cyanine-based dyes such as Cy5, ensuring reproducible fluorescence lifetime and quantum yield across diverse biological microenvironments [2].

Quantitative Differentiation of ATTO 655 NHS-Ester: Head-to-Head Evidence vs. Alexa Fluor 647, Cy5, and ATTO 647N


dSTORM Localization Precision: ATTO 655 Photon Output and Duty Cycle vs. Alexa Fluor 647

In single-molecule photoswitching assays for dSTORM super-resolution microscopy, ATTO 655 exhibits the same duty cycle (~0.0012) as Alexa Fluor 647 but emits approximately 8× fewer photons per burst under identical deoxygenated thiol-containing buffer conditions [1]. This quantitative difference directly translates to larger localization uncertainty for ATTO 655, which obscured hollow clathrin-coated pit structures compared to Alexa Fluor 647 [1].

super-resolution microscopy dSTORM single-molecule localization

Ozone Resistance: ATTO 655 vs. Cy5 and Cyanine Dye Class

ATTO 655 demonstrates exceptionally high stability towards atmospheric ozone, a property lacking in cyanine dyes such as Cy5 which undergo rapid irreversible bleaching upon ozone exposure [1]. While direct quantitative ozone degradation half-life data comparing ATTO 655 to Cy5 was not identified in primary literature, vendor technical documentation and class-level dye characterizations consistently differentiate ATTO dyes (including ATTO 655 and ATTO 647N) as possessing excellent ozone resistance versus the known ozone susceptibility of the cyanine class [1].

ozone stability long-term storage reproducibility

Photostability and ROS Generation Trade-off: ATTO 655 vs. Cy5 Derivatives

A comparative photobleaching study of organic fluorophores demonstrated that ATTO 655 exhibits greater photostability than Cy5 and protective-agent-linked Cy5 derivatives (COT-Cy5, NBA-Cy5, Trolox-Cy5) in bulk solution and single-molecule measurements [1]. However, this enhanced photostability comes with a documented trade-off: both ATTO 647N and ATTO 655 generate singlet oxygen and hydroxyl radicals at relatively rapid rates, suggesting they may be substantially more phototoxic than Cy5 and its derivatives [1].

photobleaching phototoxicity ROS generation live-cell imaging

Quantum Yield and Molecular Brightness: ATTO 655 vs. ATTO 647N

Among ATTO-TEC far-red dyes, ATTO 647N offers superior fluorescence quantum yield (65%) compared to ATTO 655 (30%), while both dyes share comparable extinction coefficients (ATTO 647N: strong absorption; ATTO 655: 125,000 M⁻¹ cm⁻¹) . This 2.17× difference in quantum yield translates to higher molecular brightness for ATTO 647N in non-quenching environments .

fluorescence brightness quantum yield extinction coefficient signal-to-noise

Spectral Stability and Conjugation Reproducibility: Rigid Core vs. Flexible Cyanine Dyes

ATTO 655 possesses a rigid molecular core structure that does not undergo cis-trans isomerization upon excitation or conjugation, contrasting with flexible cyanine dyes (e.g., Cy5) that exhibit viscosity- and environment-dependent spectral shifts [1]. This structural rigidity ensures minimal spectral shift upon conjugation to biomolecules and reproducible fluorescence lifetime (τ_fl = 1.8 ns) independent of local microenvironment polarity and viscosity [1].

spectral shift cis-trans isomerization conjugation reproducibility batch consistency

Comparative Molecular Brightness: Extinction Coefficient vs. Cy5 and Alexa Fluor 647

ATTO 655 has a molar extinction coefficient (ε) of 125,000 M⁻¹ cm⁻¹ , which is approximately half that of Cy5 (ε = 250,000 M⁻¹ cm⁻¹) and significantly lower than Alexa Fluor 647 (ε ≈ 270,000 M⁻¹ cm⁻¹) . When combined with its quantum yield of 30%, the molecular brightness (ε × Φ) of ATTO 655 is ~37,500 M⁻¹ cm⁻¹, compared to Cy5 at ~67,500 M⁻¹ cm⁻¹ and Alexa Fluor 647 at ~89,100 M⁻¹ cm⁻¹ .

extinction coefficient molar absorptivity fluorescence intensity sensitivity

Optimal Application Scenarios for ATTO 655 NHS-Ester Based on Quantitative Performance Differentiation


Fixed-Cell Super-Resolution Microscopy (STED, PALM, dSTORM) Requiring Extended Acquisition Times

For STED microscopy with 775 nm depletion lasers and PALM/dSTORM imaging of fixed specimens where photobleaching limits data quality, ATTO 655 NHS-ester is a preferred labeling choice due to its high thermal and photostability and compatibility with standard super-resolution excitation/depletion schemes . However, users performing dSTORM localization microscopy requiring sub-10 nm precision on structures below 100 nm should note that ATTO 655 emits ~8× fewer photons per burst than Alexa Fluor 647, resulting in larger localization uncertainty that may obscure fine structural details [1].

Multi-Day Fluorescence Imaging Campaigns and Archived Sample Analysis

ATTO 655 NHS-ester is specifically indicated for experiments requiring long-term signal retention, such as archived slide re-imaging and longitudinal studies spanning multiple days. Its exceptionally high stability towards atmospheric ozone prevents the rapid, irreversible signal degradation observed with ozone-sensitive cyanine dyes like Cy5 . This reduces slide-to-slide variability and eliminates the need for ozone-free storage chambers or antioxidant mounting media that are required for Cy5-based specimens .

Quantitative Fluorescence Lifetime Imaging (FLIM) and Environment-Insensitive Assays

The rigid molecular core of ATTO 655 eliminates cis-trans isomerization, conferring a reproducible fluorescence lifetime (τ_fl = 1.8 ns) that is primarily governed by polarity rather than viscosity or detergent presence [1]. This property makes ATTO 655 conjugates well-suited for FLIM applications and quantitative intensity measurements where dye-dye or dye-microenvironment variability would otherwise introduce confounding artifacts .

Protein and Oligonucleotide Labeling for Flow Cytometry (FACS) and FISH

ATTO 655 NHS-ester efficiently labels primary amines on proteins, antibodies, and amino-modified oligonucleotides under mild aqueous conditions, forming stable amide bonds . The far-red emission (680 nm) provides excellent spectral separation from green and orange fluorophores in multiplexed flow cytometry panels and fluorescence in situ hybridization (FISH) assays [1]. The zwitterionic nature of the conjugated dye minimizes non-specific electrostatic interactions with cellular components .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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